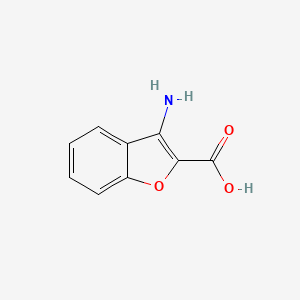

3-Aminobenzofuran-2-carboxylic acid

Beschreibung

Significance of Benzofuran (B130515) Scaffolds in Contemporary Chemical Research

Benzofuran scaffolds are fundamental structural units found in a multitude of biologically active natural products and synthetic compounds. nih.govnih.gov Their inherent chemical properties and the ability to be readily functionalized make them a prime target for synthetic chemists and pharmacologists. researchgate.netbohrium.com The benzofuran core is a key component in numerous pharmaceuticals, agrochemicals, and polymers, highlighting its broad utility. bohrium.com

The journey of benzofuran chemistry began in 1870 when Perkin first synthesized the benzofuran ring. acs.orgnih.gov Initially isolated from natural sources like pinewood, the furan (B31954) ring itself was described even earlier. jocpr.com Over the decades, the synthetic methodologies to construct the benzofuran core have evolved significantly. Early methods often involved multi-step reactions, but modern chemistry has seen the advent of more efficient catalytic strategies, including the use of transition metals like palladium, copper, nickel, and rhodium. acs.orgnih.gov These advancements have enabled chemists to synthesize a wide array of substituted benzofurans with greater ease and precision. nih.gov

The introduction of an amino group at the 3-position of the benzofuran ring creates a "privileged structure" in medicinal chemistry. mdpi.com This term denotes a molecular framework that can interact with a variety of biological targets, making it a valuable starting point for drug discovery. The 3-aminobenzofuran moiety's unique three-dimensional shape and electronic properties allow for diverse interactions with biological macromolecules. This has led to its incorporation into a wide range of compounds with potential therapeutic applications, including those targeting enzymes and receptors. bohrium.comuq.edu.au The 3-amino substitution has been shown to enhance the biological activities of benzofuran derivatives, spurring research into innovative synthetic strategies. mdpi.com

Overview of Current Research Trajectories for 3-Aminobenzofuran-2-carboxylic Acid and its Derivatives

Current research on this compound and its derivatives is vibrant and multifaceted. A significant area of focus is the development of novel synthetic methods to access these compounds efficiently and with high yields. mdpi.com These efforts are often driven by the need for new therapeutic agents.

For instance, derivatives of 3-aminobenzofuran have been designed and synthesized as potential multifunctional agents for the treatment of Alzheimer's disease. nih.govnih.gov These compounds have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the progression of the disease. nih.govnih.gov

Furthermore, esters of 3-substituted-benzofuran-2-carboxylic acid have been synthesized and evaluated as inhibitors of ischemic cell death, with some derivatives showing potent activity. nih.gov In the realm of cancer research, benzofuran-2-carboxylic acid derivatives have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy. nih.gov Other studies have focused on creating amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid with potential anticancer activity against lung and breast cancer cell lines. researchgate.net

The versatility of the this compound scaffold is further demonstrated by its use as a building block in the synthesis of a wide range of other heterocyclic systems and as a key intermediate in the development of new materials. chemimpex.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBIPOJDDKCMTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminobenzofuran 2 Carboxylic Acid and Its Direct Analogues

Established and Emerging Routes to the Benzofuran (B130515) Core Structure

The synthesis of the benzofuran ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These range from classical cyclization reactions to modern transition-metal-catalyzed processes.

Intramolecular Cyclization Reactions for Benzofuran Ring Formation

Intramolecular cyclization is a primary strategy for constructing the benzofuran nucleus, involving the formation of a bond between an oxygen atom and a carbon atom on an adjacent side chain to close the furan (B31954) ring.

A variety of methods have been established to achieve this transformation. rsc.org One approach involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov In this method, acyloxy sulfones prepared from phenols undergo cyclization when treated with a strong base like lithium hexamethyldisilazide (LHMDS), followed by acid-catalyzed dehydration to yield the benzofuran structure. nih.gov

Transition-metal catalysis, particularly with palladium, offers powerful tools for benzofuran synthesis. nih.gov Palladium-catalyzed intramolecular Heck coupling of substrates like 3-(2-bromophenoxy)acrylic acid esters can form the benzofuran ring. orgsyn.org Another advanced strategy involves a palladium-catalyzed oxidative cyclization followed by Heck coupling. nih.gov Similarly, Sonogashira coupling of o-iodophenols with terminal alkynes, co-catalyzed by palladium and copper, leads to an intermediate that undergoes intramolecular cyclization to form the benzofuran derivative. rsc.orgnih.gov

Lewis acids, such as boron trifluoride diethyl etherate, can promote domino reactions that culminate in benzofuran formation through steps including intramolecular cyclization and benzannulation. nih.gov Base-promoted intramolecular cyclization of o-bromobenzylketones provides a facile, transition-metal-free route to substituted benzofurans. researchgate.net

| Method | Key Reagents/Catalysts | Starting Material Type | Reference |

|---|---|---|---|

| Acyloxy Sulfone Cyclization | LHMDS, p-TsOH | Acyloxy sulfones from phenols | nih.gov |

| Palladium-Catalyzed Heck Coupling | Palladium catalyst | 3-(2-bromophenoxy)acrylic acid ester | orgsyn.org |

| Sonogashira Coupling/Cyclization | (PPh3)PdCl2, CuI, Triethylamine | o-Iodophenols and terminal alkynes | rsc.orgnih.gov |

| Lewis Acid-Promoted Domino Reaction | Boron trifluoride diethyl etherate, K2CO3 | 2,4-diyn-1-ols and dicarbonyl compounds | nih.gov |

| Base-Promoted Cyclization | Potassium t-butoxide | o-Bromobenzylketones | researchgate.net |

Synthesis Strategies Originating from Phenol and Benzoic Acid Derivatives

Phenols and their derivatives are common and versatile starting materials for benzofuran synthesis. A direct and convenient route involves the o-alkylation of phenols with α-haloketones, followed by an intramolecular cyclodehydration to form the benzofuran ring. nih.govresearchgate.net This cyclodehydration can be promoted by reagents like titanium tetrachloride or Eaton's reagent (phosphorus pentoxide–methanesulfonic acid). nih.govresearchgate.net

Benzoic acids can also serve as precursors. For instance, m-hydroxybenzoic acids can react with alkynes in the presence of a ruthenium catalyst through C–H alkenylation and subsequent oxygen-induced annulation to yield benzofuran derivatives. nih.gov While less direct, methods exist to convert benzoic acids into the corresponding phenols, which can then be used in established benzofuran syntheses. orgsyn.org This transformation can be achieved under metal-free conditions using reagents like trifluoromethanesulfonic acid and 3-chloroperbenzoic acid. orgsyn.org

| Starting Material | Key Reagents/Process | Resulting Intermediate/Product | Reference |

|---|---|---|---|

| Phenols and α-Haloketones | TiCl4 or Eaton's Reagent | Direct formation of benzofurans | nih.govresearchgate.net |

| m-Hydroxybenzoic Acids and Alkynes | Ruthenium catalyst, Mg(OAc)2 | Benzofuran derivatives via C-H activation | nih.gov |

| Benzoic Acids | CF3SO3H, 3-Chloroperbenzoic acid | Conversion to phenols | orgsyn.org |

Specific Synthesis of 3-Aminobenzofuran-2-carboxylic Acid and its Esters/Amides

The synthesis of the target molecule, this compound, and its direct analogues involves specific functional group manipulations on a pre-formed or concurrently formed benzofuran-2-carboxylate scaffold.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the benzofuran ring can be readily converted into an ester. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol (such as ethanol (B145695) or methanol) under acidic conditions. youtube.com This reaction is a condensation process where water is eliminated. youtube.com The synthesis of various 3-substituted-benzofuran-2-carboxylic esters has been reported, highlighting the utility of this transformation for creating libraries of related compounds for biological evaluation. nih.gov For example, the preparation of ethyl 3-ethoxycarbonyl benzofurans from salicylaldehydes and ethyl diazoacetate inherently generates the ester moiety as part of the core synthesis. orgsyn.org

Amidation Reactions for Carboxamide Derivative Preparation

The preparation of 3-aminobenzofuran-2-carboxamides involves the formation of an amide bond from the carboxylic acid at the 2-position. A classical approach is to first activate the carboxylic acid by converting it into a more reactive acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride. nih.gov This acyl chloride is then reacted with a desired amine in the presence of a base to yield the corresponding carboxamide. nih.gov

Modern methods allow for the direct coupling of carboxylic acids and amines without the need for isolating the acyl chloride intermediate. Reagents such as tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3, have been shown to be effective for the direct amidation of a wide variety of carboxylic acids and amines under mild conditions. organic-chemistry.org Another sophisticated strategy is transamidation, where an existing amide, such as one derived from 8-aminoquinoline, is exchanged for a different amine nucleophile. mdpi.comnih.gov This two-step, one-pot procedure can be applied to C-H arylated benzofuran systems to produce diverse benzofuran-2-carboxamides. mdpi.comnih.gov

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Acyl Chloride Route | Oxalyl chloride, Amine, Base (e.g., Triethylamine) | Two-step process involving activation of the carboxylic acid to an acyl chloride, followed by reaction with an amine. | nih.gov |

| Direct Amidation | B(OCH2CF3)3 | A single-step reaction coupling the carboxylic acid directly with an amine. | organic-chemistry.org |

| Transamidation | Boc2O, DMAP, Amine | A one-pot protocol to replace an existing amide auxiliary (e.g., 8-aminoquinoline) with a new amine. | mdpi.comnih.gov |

Preparation via Functional Group Transformations (e.g., from nitro compounds, substituted salicylaldehydes, 2-hydroxy benzonitrile)

The introduction of the key amino group at the 3-position is often achieved via the reduction of a corresponding 3-nitrobenzofuran (B1626731) derivative. The synthesis of 5-aminobenzofuran-2-carboxylic esters, for example, has been accomplished by starting with a salicylaldehyde (B1680747), which undergoes nitration, etherification, cyclization, and finally, a reduction of the nitro group to an amine. google.com The reduction step is commonly carried out using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or through chemical reduction with reagents such as hydrazine (B178648) hydrate (B1144303) in the presence of ferric hydroxide (B78521). google.comchemicalbook.comgoogle.com

Substituted salicylaldehydes are versatile starting materials for building the this compound framework. A common pathway involves the reaction of a salicylaldehyde with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base like potassium carbonate, which leads to an intermediate that cyclizes to form the benzofuran-2-carboxylate ester. google.comresearchgate.net A subsequent nitration and reduction sequence introduces the 3-amino group. Another efficient method involves the reaction of salicylaldehydes with ethyl diazoacetate, catalyzed by acids like HBF4, to directly form 3-ethoxycarbonyl benzofurans. orgsyn.org

The synthesis starting from 2-hydroxybenzonitrile (B42573) is a classical and effective method for preparing this compound derivatives. The process typically begins with the O-alkylation of 2-hydroxybenzonitrile with an α-haloacetate (e.g., ethyl bromoacetate). The resulting intermediate, an ethyl 2-(2-cyanophenoxy)acetate, undergoes a base-catalyzed intramolecular cyclization. This Thorpe-Ziegler type reaction involves the nitrile and the ester functionalities, leading directly to the formation of ethyl 3-aminobenzofuran-2-carboxylate. Subsequent hydrolysis of the ester yields the final carboxylic acid. This method provides a direct and efficient route to the core structure of the target molecule.

| Salicylaldehyde Derivative | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Ethyl 2-diazo-3-oxopropanoate, Rh(III) catalyst | 3-Ethoxycarbonyl benzofuran | 72% | orgsyn.org |

| Substituted Salicylaldehydes | Ethyl 2-(bromomethyl)quinoline-3-carboxylate, KOH | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acids | 55-75% | scielo.br |

| 5-Nitrosalicylaldehyde | Alkyl haloacetate, Sodium alkoxide | 5-Nitrobenzofuran-2-carboxylate ester | N/A | google.com |

Optimized and Expedited Synthetic Strategies for Production and Derivatization

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly reduced reaction times. This technology has been successfully applied to the synthesis of the benzofuran-2-carboxylic acid scaffold, providing a promising avenue for the expedited production of its 3-amino substituted analogue.

A notable example is the microwave-assisted Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins. nih.govnih.govscite.ai This reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack to form the benzofuran ring. Under microwave irradiation, this transformation can be accomplished in as little as 5 minutes, a stark contrast to the several hours required by conventional heating methods. nih.govnih.gov

Researchers have optimized the microwave parameters for this rearrangement, finding that a power of 300-400 watts for 5 minutes at 79°C provides excellent yields of the corresponding benzofuran-2-carboxylic acid. nih.govnih.gov While this specific protocol was demonstrated for derivatives without the 3-amino group, the underlying principle of microwave-assisted ring contraction is applicable. The synthesis of this compound could be envisioned by starting with a suitably substituted 3-halo-x-aminocoumarin.

Table 1: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | ~ 3 hours | 5 minutes |

| Power | N/A (Thermal Heating) | 300-400 W |

| Temperature | Reflux | 79 °C |

| Yield | Variable | Very High (e.g., 99%) |

| Reference | nih.govnih.gov | nih.govnih.gov |

Furthermore, microwave assistance has been employed in the synthesis of related 3-amino-2,3-dihydrobenzofuran derivatives, showcasing the versatility of this technology in constructing the core benzofuran structure with an amino substituent at the C3 position. nih.gov These protocols often involve acid-catalyzed reactions and demonstrate the potential for rapid generation of analogue libraries. nih.gov

Process Optimization for High Purity and Yield in Preparative Scale Synthesis

The transition from laboratory-scale synthesis to preparative or industrial-scale production necessitates a focus on process optimization to ensure high purity, yield, and cost-effectiveness. For this compound, this involves careful selection of starting materials, reagents, and reaction conditions to maximize efficiency and minimize the formation of byproducts.

A key aspect of process optimization is the development of scalable cyclization strategies. An efficient cascade cyclization has been reported for the synthesis of aminobenzofuran spiro-derivatives, which provides a stable platform for producing 3-aminobenzofuran derivatives on a gram scale with high efficiency. nih.gov

In the context of preparative synthesis, avoiding hazardous reagents and complex purification steps is paramount. For instance, some traditional methods for aminofuran synthesis involve potentially explosive organic azides or the use of heavy metals, which are undesirable for large-scale applications. Modern approaches aim to replace these with safer and more environmentally benign alternatives.

The choice of solvent and base can also significantly impact the yield and purity of the final product. For example, in the synthesis of related benzofuran-2-carboxylic acid amides, the use of a one-pot transamidation procedure following a C-H arylation step has been shown to be highly efficient. nih.gov The optimization of reaction times and temperatures in such procedures is crucial for achieving good to excellent yields. nih.gov

Ultimately, a robust and scalable synthesis of this compound would likely involve a multi-step process where each step is individually optimized for yield and purity, or a highly optimized one-pot procedure that is amenable to large-scale production.

Chemical Reactivity and Derivatization Strategies of 3 Aminobenzofuran 2 Carboxylic Acid

Reactions at the Amino Group (N-Derivatization)

The amino group of 3-aminobenzofuran-2-carboxylic acid is a key site for various derivatization reactions, enabling the introduction of a wide array of functional groups and molecular scaffolds.

N-Arylation Reactions and Related Amination Transformations

N-arylation of the amino group can be achieved through several methods, including palladium-catalyzed cross-coupling reactions. These reactions typically involve the use of aryl halides or other suitable arylating agents in the presence of a palladium catalyst and a base. Such transformations are fundamental in the synthesis of more complex molecules where an aryl-nitrogen bond is required. For instance, the direct C-2 arylation of benzofurans can be accomplished under mild conditions using aryl iodides, showcasing the utility of palladium catalysis in modifying benzofuran (B130515) systems. nsf.gov These conditions are often tolerant of various functional groups, including halogens and boronic esters. nsf.gov

Formation of Schiff Base Ligands

The amino group of this compound can readily react with aldehydes or ketones to form Schiff bases, also known as imines. wikipedia.org This condensation reaction typically occurs under acidic or basic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.comyoutube.com Schiff bases are a significant class of compounds in coordination chemistry, where they can act as ligands for various metal ions. wikipedia.org The resulting metal complexes have applications in catalysis and materials science. The formation of Schiff bases is a versatile method for introducing a diverse range of substituents at the nitrogen atom, depending on the aldehyde or ketone used in the reaction. nih.gov

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aromatic/Aliphatic Aldehyde | Schiff Base (Imine) |

| This compound | Aromatic/Aliphatic Ketone | Schiff Base (Imine) |

Amide Bond Formations through Coupling Reactions

The amino group can also undergo acylation to form amides. This is typically achieved by reacting the this compound with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.commasterorganicchemistry.comlibretexts.org Amide bond formation is a cornerstone of medicinal chemistry and materials science, as the resulting amide linkage is stable and can participate in hydrogen bonding. For example, various amide derivatives of benzodifuran-2-carboxylic acid have been synthesized by first converting the carboxylic acid to an acid chloride and then reacting it with different amines. nih.gov This approach allows for the systematic modification of the molecule to explore structure-activity relationships. nih.gov

| Coupling Agent | Reactant | Product |

| Dicyclohexylcarbodiimide (DCC) | Carboxylic Acid | Amide |

| Thionyl Chloride (SOCl₂) (to form acyl chloride) | Amine | Amide |

| Isocyanates | Carboxylic Acid Salts | Amide |

Reactions at the Carboxylic Acid Group

The carboxylic acid group at the 2-position of the benzofuran ring offers another handle for chemical modification, including esterification, hydrolysis, and decarboxylation.

Saponification and Hydrolysis Pathways of Esters

Esters of this compound, such as the methyl or ethyl esters, can be hydrolyzed back to the parent carboxylic acid. sigmaaldrich.comsigmaaldrich.com This reaction, known as saponification when carried out under basic conditions, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. libretexts.org Acid-catalyzed hydrolysis is also possible. This reaction is essentially the reverse of esterification and is crucial for deprotection strategies in multi-step syntheses. The hydrolysis of amide bonds, a related reaction, is a key process in the metabolism of proteins. libretexts.org

| Reactant | Condition | Product |

| Methyl 3-aminobenzofuran-2-carboxylate | Basic (e.g., NaOH) or Acidic (e.g., HCl) | This compound |

| Ethyl 3-aminobenzofuran-2-carboxylate | Basic (e.g., KOH) or Acidic (e.g., H₂SO₄) | This compound |

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a challenging transformation for simple aromatic carboxylic acids. However, the presence of certain structural features can facilitate this reaction. For heterocyclic carboxylic acids, decarboxylation can sometimes be achieved by heating, potentially in the presence of a catalyst. google.comlibretexts.org The mechanism often depends on the specific substrate and reaction conditions. For some carboxylic acids, particularly those with an α-electron-withdrawing group, thermal decarboxylation can proceed more readily. libretexts.org

| Compound | Condition | Product |

| 3-Methyl-1H-indole-2-carboxylic acid | Heat (95-100 °C) in N,N-dimethylformamide | 3-Methylindole |

| Propanedioic acid | Heat | (Intermediate enol), then Acetic acid |

Further Ester and Amide Functionalization

The inherent reactivity of the carboxylic acid and amino groups on the this compound scaffold allows for straightforward derivatization into a variety of esters and amides. These functionalization strategies are pivotal in modulating the compound's physicochemical properties and biological activity.

Standard esterification procedures can be employed to convert the carboxylic acid moiety into a range of alkyl or aryl esters. For instance, reaction with alcohols in the presence of an acid catalyst or using coupling agents can yield the corresponding ester derivatives. One common method involves the reaction with ethyl chloroacetate. researchgate.net Similarly, the synthesis of ethyl 3-aminobenzofuran-2-carboxylate has been documented. sigmaaldrich.com These ester derivatives can serve as intermediates for further synthetic transformations or as final products with specific applications. For example, 3-Methylbenzofuran-2-carboxylic acid ethyl ester has been investigated for its potential as a modulator of mcf-7 protein activity. biosynth.com

Amide bond formation represents another key derivatization pathway. The carboxylic acid can be activated, for example, by conversion to an acyl chloride using reagents like oxalyl chloride, followed by reaction with a diverse array of primary or secondary amines to furnish the desired amides. nih.gov Alternatively, coupling agents used in peptide synthesis can directly facilitate the reaction between the carboxylic acid and an amine. thermofisher.com This approach has been utilized to synthesize a wide range of N-substituted amides. For instance, a series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed and synthesized, showing potential as anticancer agents. nih.govrsc.org The synthesis of 3-Aminobenzofuran-2-carboxamide is another example of this functionalization. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The resulting amide derivatives often exhibit distinct biological profiles compared to the parent carboxylic acid.

| Compound Name | CAS Number | Molecular Formula | Functional Group |

| 3-Aminobenzofuran-2-carboxamide | 54802-10-7 | C₉H₈N₂O₂ | Amide |

| Ethyl 3-aminobenzofuran-2-carboxylate | Ester | ||

| 3-Methylbenzofuran-2-carboxylic acid ethyl ester | 22367-82-4 | Ester |

Reactions Involving the Benzofuran Ring System

The benzofuran core of this compound is amenable to a variety of chemical transformations that allow for the construction of more complex molecular architectures.

Halogenation, such as bromination or chlorination, is a common electrophilic aromatic substitution reaction. youtube.com For example, treatment with reagents like N-bromosuccinimide (NBS) can introduce a bromine atom onto the aromatic ring. The regioselectivity of this reaction is influenced by the existing substituents.

While the Perkin rearrangement is more directly associated with the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins, the principles of ring contraction and rearrangement are relevant to the broader chemistry of benzofuran derivatives. drugfuture.comdrugfuture.comnih.govwikipedia.orgscite.ai The Perkin rearrangement involves the base-catalyzed ring fission of a 3-halocoumarin, followed by an intramolecular nucleophilic attack to form the benzofuran ring. nih.gov This transformation highlights the potential for skeletal reorganization within related heterocyclic systems. Although not a direct reaction of this compound itself, understanding such rearrangements is crucial for designing synthetic routes to and from this scaffold. Other ring contraction reactions of saturated cyclic amines have also been explored, which can provide insights into potential transformations of related structures. nih.govresearchgate.net

The versatile functionality of this compound makes it an excellent building block for the synthesis of fused and annulated heterocyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions with appropriate bifunctional reagents to construct new rings fused to the benzofuran core.

For example, the amino group can act as a nucleophile in reactions with α,β-unsaturated ketones or esters to form fused nitrogen-containing heterocycles. Similarly, the carboxylic acid can be used to form fused lactones or other oxygen-containing rings. These strategies allow for the creation of diverse and complex polycyclic molecules with potential applications in medicinal chemistry and materials science. organic-chemistry.org The synthesis of various fused pyrroloheterocycles from propargyl-substituted heterocycles demonstrates the potential for such cyclization strategies. organic-chemistry.org

Advanced Derivatization for Targeted Applications

The strategic modification of the this compound scaffold is crucial for the development of molecules with specific, targeted applications.

A powerful strategy in drug discovery is the creation of hybrid molecules that combine the structural features of this compound with other pharmacologically active moieties. mdpi.com This approach aims to develop multifunctional agents that can interact with multiple biological targets or possess enhanced activity and selectivity.

Prodrug Design and Synthesis Approaches

The carboxylic acid and amino moieties of this compound serve as primary handles for prodrug synthesis. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This strategy is often employed to enhance properties such as solubility, stability, or oral bioavailability.

One common approach involves the esterification of the carboxylic acid group. Methyl and ethyl esters of this compound are frequently synthesized as initial intermediates in the development of more complex derivatives. For instance, the synthesis of ethyl 3-aminobenzofuran-2-carboxylate is a key step in creating a variety of substituted analogues. This esterification is typically achieved by reacting the parent acid with the corresponding alcohol (e.g., ethanol) under acidic conditions. The resulting ester can exhibit improved membrane permeability due to its increased lipophilicity compared to the parent carboxylic acid.

Another prodrug strategy targets the amino group. Acylation of the 3-amino group can generate amide prodrugs. For example, the reaction of this compound with acyl chlorides or anhydrides can yield N-acyl derivatives. These amides can be designed to be cleaved by enzymes in the body, releasing the active parent compound.

The synthesis of dual-function prodrugs is also a possibility, where both the carboxylic acid and the amino group are modified. However, the primary focus in the literature has been on modifications of the carboxylic acid group as a stepping stone for further derivatization rather than as standalone prodrugs. The ethyl ester, in particular, is a versatile intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications.

Strategic Development of Specifically Substituted Analogues

The strategic development of specifically substituted analogues of this compound is a key area of research aimed at exploring and optimizing the biological activity of this scaffold. Modifications are typically made at the 3-amino group, the 5-position of the benzofuran ring, or by converting the carboxylic acid to other functional groups.

One major strategy involves the acylation of the 3-amino group to form various amides. For example, reacting ethyl 3-aminobenzofuran-2-carboxylate with different aroyl chlorides leads to the formation of ethyl 3-(aroylamino)benzofuran-2-carboxylates. These intermediates can then be converted to the corresponding carboxylic acids by hydrolysis. This approach allows for the introduction of a wide variety of substituents on the aroyl ring, enabling a systematic investigation of structure-activity relationships (SAR).

The following table summarizes some of the synthesized analogues of this compound and their synthetic precursors.

| Precursor | Reagent/Condition | Synthesized Analogue | Reference |

| This compound | Ethanol (B145695), H+ | Ethyl 3-aminobenzofuran-2-carboxylate | |

| Ethyl 3-aminobenzofuran-2-carboxylate | Aroyl chloride | Ethyl 3-(aroylamino)benzofuran-2-carboxylate | |

| 5-Substituted salicylonitrile | Ethyl chloroacetate | 5-Substituted this compound |

These strategic modifications have led to the discovery of compounds with a range of biological activities. The systematic exploration of different substituents on the benzofuran scaffold continues to be a promising avenue for the development of new therapeutic agents.

Structural Elucidation and Spectroscopic Characterization of 3 Aminobenzofuran 2 Carboxylic Acid and Its Derivatives

Application of Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-aminobenzofuran-2-carboxylic acid, both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm, due to its deshielded nature and potential for hydrogen bonding. The protons of the amino group would likely resonate as a broad singlet as well. The aromatic protons on the benzofuran (B130515) ring system would appear in the aromatic region, typically between 7 and 8 ppm. The specific splitting patterns (e.g., doublets, triplets, multiplets) of these aromatic protons would be crucial in confirming the substitution pattern on the benzene ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, generally between 160 and 180 ppm. The carbons of the benzofuran ring would resonate in the aromatic region, with the carbon bearing the amino group and the carbons of the furan (B31954) ring showing distinct chemical shifts influenced by the heteroatoms.

For derivatives of this compound, such as esters or amides, the chemical shifts in both ¹H and ¹³C NMR spectra would be altered in predictable ways, allowing for the confirmation of the specific derivative formed. For instance, in an ethyl ester derivative, one would expect to see a quartet and a triplet in the ¹H NMR spectrum corresponding to the ethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Amino (-NH₂) | Variable | Broad Singlet |

| Aromatic (Benzene Ring) | 7.0 - 8.0 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C OOH) | 160 - 180 |

| Aromatic & Furan Carbons | 110 - 160 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. A very broad O-H stretching vibration from the carboxylic acid group is expected in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching bands. The C=O stretch of the carboxylic acid would give a strong, sharp absorption band around 1700-1730 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. Additionally, C-O stretching and O-H bending vibrations from the carboxylic acid, as well as N-H bending from the amine, would be observed in the fingerprint region (below 1500 cm⁻¹). Aromatic C=C stretching bands would also be present.

Mass Spectrometry (MS) Techniques (e.g., EIMS, LC-MS, UPLC-HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, Electron Ionization Mass Spectrometry (EIMS) would likely show a prominent molecular ion peak (M⁺). Fragmentation patterns would be informative, with potential losses of H₂O, CO, and COOH groups being characteristic of carboxylic acids.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) are particularly valuable for analyzing derivatives and for purity assessment. These techniques allow for the separation of compounds in a mixture followed by highly accurate mass determination, which can confirm the elemental formula of the parent compound and any related impurities or derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The benzofuran ring system, being an aromatic and conjugated structure, would exhibit characteristic UV-Vis absorption bands. The presence of the amino and carboxylic acid groups would act as auxochromes and chromophores, respectively, influencing the position and intensity of these absorption maxima (λ_max). Typically, carboxylic acids without extensive conjugation absorb around 210 nm libretexts.orgspectrabase.com. However, the extended conjugation of the benzofuran system is expected to shift the absorption to longer wavelengths. For comparison, benzofuran-2-carboxylic acid has shown UV absorption data nist.govnist.govnist.gov. The amino group would likely cause a further bathochromic (red) shift in the absorption spectrum.

Elemental Analysis and Chromatographic Purity Assessment (e.g., GC, HPLC)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula to confirm the compound's elemental composition.

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of a sample. For a non-volatile compound like this compound, HPLC would be the method of choice. A pure sample would ideally show a single sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions. HPLC can also be used to separate and quantify any impurities present in the sample.

Computational and Theoretical Investigations of 3 Aminobenzofuran 2 Carboxylic Acid

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of benzofuran (B130515) derivatives. researchgate.netnih.gov Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a high level of accuracy. researchgate.netnih.gov

Geometry Optimization and Energy Calculations

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the global minimum on the potential energy surface. For related benzofuran carboxylic acids, structural optimization has been performed to understand their monomeric and dimeric forms. researchgate.netnih.gov The optimized structures reveal good agreement between theoretical and experimental parameters. researchgate.netnih.gov

Table 1: Selected Optimized Geometrical Parameters for a Related Benzofuran Carboxylic Acid Derivative (1-benzofuran-2-carboxylic acid)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-O (acid) | 1.35 | - |

| C=O (acid) | 1.22 | - |

| O-H (acid) | 0.97 | - |

| C-C (ring) | 1.37 - 1.44 | - |

| C-O (ring) | 1.36 - 1.39 | - |

| O-C-C (ring) | - | 105 - 111 |

| C-C-C (ring) | - | 118 - 133 |

| O=C-O (acid) | - | 122 |

Data is illustrative and based on studies of similar compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is plotted over the optimized geometry, with different colors representing varying electrostatic potentials. In the case of benzofuran carboxylic acids, the MEP analysis highlights the regions of negative potential, typically around the oxygen atoms of the carboxylic group, indicating their susceptibility to electrophilic attack. researchgate.netnih.gov Conversely, regions of positive potential, often located around the hydrogen atoms, are indicative of sites for nucleophilic attack. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Electronic Properties

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For related benzofuran carboxylic acids, the HOMO is typically localized over the benzofuran ring system, while the LUMO is distributed over the carboxylic acid group. researchgate.netnih.gov

Table 2: Calculated FMO Energies and Related Properties for a Benzofuran Carboxylic Acid Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.9 |

| HOMO-LUMO Gap | 4.6 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.9 |

| Electronegativity | 4.2 |

| Chemical Hardness | 2.3 |

| Chemical Softness | 0.43 |

| Electrophilicity Index | 3.85 |

Values are representative and derived from studies on analogous compounds.

Studies on Vibrational and Electronic Properties

Theoretical Vibrational Analysis and Spectral Correlation

Theoretical vibrational analysis, performed using DFT, allows for the calculation of the vibrational frequencies of the molecule. These calculated frequencies can then be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of the observed vibrational bands to specific molecular motions. For benzofuran carboxylic acid derivatives, the vibrational spectra are characterized by the stretching frequencies of the O-H, C=O, and C-O bonds of the carboxylic acid group, as well as the vibrations of the benzofuran ring system. researchgate.netnih.gov The theoretical calculations have shown good agreement with experimental data. researchgate.netnih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic absorption properties of molecules. By calculating the electronic transitions and their corresponding oscillator strengths, the UV-Vis absorption spectrum can be simulated. For benzofuran carboxylic acids, TD-DFT calculations have been used to determine the electronic properties, including the HOMO-LUMO gap and the nature of electronic transitions, which are typically π-π* transitions within the aromatic system. nih.gov

In-Depth Computational Analysis of 3-Aminobenzofuran-2-carboxylic Acid Remains Elusive in Scientific Literature

A thorough review of available scientific literature reveals a notable absence of comprehensive computational and theoretical investigations focused specifically on the chemical compound this compound. While numerous studies have employed advanced computational methodologies to explore the structural and electronic properties of related benzofuran derivatives, a dedicated analysis of this compound encompassing Hirshfeld surface analysis, topological analysis of electron density, natural bond orbital (NBO) studies, and nonlinear optical (NLO) properties is not presently available in the public domain.

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, reactivity, and intermolecular interactions. Techniques such as Density Functional Theory (DFT) are routinely used to predict the geometric and electronic characteristics of molecules.

For many related compounds, such as 1-benzofuran-2-carboxylic acid and other substituted benzofurans, researchers have successfully applied a suite of computational tools to understand their behavior at a molecular level. These studies often include:

Hirshfeld Surface Analysis: A method to visualize and quantify intermolecular interactions within a crystal lattice, providing a fingerprint of how molecules pack together.

Topological Analysis of Electron Density: This approach, based on the Quantum Theory of Atoms in Molecules (QTAIM), characterizes the nature of chemical bonds and non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: Used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule.

Nonlinear Optical (NLO) Properties Investigation: This involves calculating properties like polarizability and hyperpolarizability to assess a material's potential for use in optoelectronic devices.

Despite the application of these powerful analytical techniques to the broader class of benzofuran carboxylic acids, a specific and detailed computational report on this compound is yet to be published. Such a study would be invaluable for a complete understanding of its chemical and physical properties, and for guiding its potential applications in materials science and medicinal chemistry. The synthesis of derivatives of this compound has been noted in the literature, suggesting its utility as a chemical building block. However, the fundamental computational characterization that is crucial for rational drug design and materials engineering is not yet available.

The scientific community awaits a dedicated study that will elucidate the intricate details of the intermolecular interactions, crystal packing, and electronic properties of this compound, which would fill a significant gap in the current body of research on benzofuran chemistry.

Structure Activity Relationship Sar Studies of 3 Aminobenzofuran 2 Carboxylic Acid Derivatives

Systematic Correlation of Structural Modifications with Observed Biological Effects

SAR studies are fundamental to understanding how the chemical structure of a molecule dictates its interaction with biological targets. For derivatives of 3-aminobenzofuran-2-carboxylic acid, these studies have provided a roadmap for optimizing potency and selectivity.

The type and position of substituents on the benzofuran (B130515) ring system and its associated side chains have a profound impact on the biological activity of these compounds.

In the context of developing multifunctional agents for Alzheimer's disease, a series of 3-aminobenzofuran derivatives with N-benzyl substitutions were synthesized and evaluated as cholinesterase inhibitors. nih.gov An unsubstituted N-benzyl derivative showed potent activity against the acetylcholinesterase (AChE) enzyme. nih.gov However, the introduction of electron-donating groups, such as methyl and methoxy (B1213986), led to a significant decrease in inhibitory activity. nih.gov Conversely, compounds bearing electron-withdrawing groups like fluoro, chloro, and bromo demonstrated enhanced inhibitory potencies. nih.gov

Specifically, fluorobenzyl-containing derivatives exhibited promising enzymatic inhibition. nih.gov The position of the fluoro substituent on the benzyl (B1604629) moiety was critical, with ortho and para positions resulting in better anti-AChE activity than the meta position. nih.gov For chloro and bromo substituted derivatives, ortho and meta substitutions showed moderate inhibitory activities, while para substitution dramatically decreased potency. nih.gov Nitro-substituted derivatives generally showed weaker inhibitory potencies. nih.gov

Table 1: Inhibitory Activity of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride derivatives against AChE and BuChE

| Compound | R (Substitution on benzyl ring) | IC50 (μM) AChE | IC50 (μM) BuChE |

|---|---|---|---|

| 5a | H | 0.81 ± 0.02 | 0.82 ± 0.02 |

| 5f | 2-F | 0.64 ± 0.01 | 0.76 ± 0.04 |

| 5g | 3-F | 1.68 ± 0.01 | 1.01 ± 0.01 |

| 5h | 4-F | 0.72 ± 0.01 | 0.89 ± 0.01 |

| 5i | 2-Cl | 1.02 ± 0.02 | 8.81 ± 0.12 |

| 5j | 3-Cl | 2.99 ± 0.03 | 18.77 ± 1.11 |

| 5k | 4-Cl | 16.60 ± 0.52 | 31.18 ± 2.56 |

| 5l | 2-Br | 1.34 ± 0.01 | 10.54 ± 0.19 |

| 5m | 3-Br | 4.47 ± 0.02 | 13.95 ± 1.20 |

| 5n | 4-Br | 15.84 ± 0.91 | 22.55 ± 3.33 |

| 5o | 2-NO2 | 7.84 ± 0.05 | 28.63 ± 0.13 |

| 5p | 4-NO2 | 20.55 ± 0.8 | 28.26 ± 0.48 |

| Donepezil (B133215) | - | 0.016 ± 0.001 | 3.99 ± 0.27 |

Data sourced from a study on multifunctional agents for Alzheimer's disease. nih.gov

The functional group at the 2-position of the benzofuran ring, be it an ester, a carboxylic acid, or an amide, is a critical determinant of the molecule's biological activity.

Studies have shown that ester or heterocyclic ring substitutions at the C-2 position are crucial for the cytotoxic activity of benzofuran derivatives. mdpi.com In the development of ischemic cell death inhibitors, a series of 3-substituted-benzofuran-2-carboxylic esters were synthesized and evaluated. nih.gov The ester functionality was a key component of these potent compounds. nih.gov

Furthermore, the conversion of the carboxylic acid to various amide derivatives has been a successful strategy in the development of anticancer agents. researchgate.netnih.gov For instance, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid with aryl sulfonamide piperazines, aryl hydrazides, and aryl hydrazines have demonstrated significant cytotoxic activity against lung and breast cancer cell lines. researchgate.net Similarly, novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been designed as anticancer agents and inhibitors of NF-κB activity. nih.gov The amide linkage in these compounds plays a crucial role in their biological function. nih.gov

The introduction of halogen atoms into the structure of this compound derivatives has been shown to significantly influence their cytotoxic and other biological activities. The position of the halogen on the benzofuran ring is a critical factor in determining its effect. mdpi.com

In the previously mentioned study on cholinesterase inhibitors, halogenation of the N-benzyl group had a pronounced effect on activity. nih.gov Fluorine, chlorine, and bromine substitutions, particularly at the ortho and meta positions, were generally favorable for inhibitory potency against AChE. nih.gov For instance, the 2-fluoro and 2-chloro derivatives (5f and 5i) were among the more potent inhibitors. nih.gov

Another study on ischemic cell death inhibitors highlighted a potent compound, 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester, where a chloro group is present on the benzofuran ring itself. nih.gov This underscores the importance of halogenation at various positions within the molecular scaffold.

The incorporation of various heterocyclic rings and other functional groups has been a fruitful strategy for expanding the biological activities of the this compound scaffold.

In the pursuit of ischemic cell death inhibitors, the introduction of a sulfur atom in the substituent at the 3-position of the benzofuran ring markedly improved potency. nih.gov Specifically, a derivative containing a 4-nitro-phenylsulfanyl-acetylamino group at the 3-position showed significant activity. nih.gov Another potent compound featured a pyridin-2-ylsulfanyl-propionylamino group at the same position, demonstrating the positive impact of sulfur-containing and heterocyclic moieties. nih.gov

For anticancer applications, the attachment of a morpholinyl-substituted N-phenethyl carboxamide was found to significantly enhance antiproliferative activity. mdpi.com The combination of the benzofuran core with other heterocyclic systems, such as pyrazoles, has also been explored to generate compounds with potential anticancer properties. rsc.org

Rational Design Principles for New Chemical Entities Based on SAR Insights

The wealth of SAR data has provided a strong foundation for the rational design of new chemical entities based on the this compound framework. A key principle is the strategic placement of substituents to optimize interactions with specific biological targets. For example, knowing that electron-withdrawing groups on an N-benzyl substituent enhance AChE inhibition allows for the focused synthesis of new derivatives with similar electronic properties. nih.gov

Another design principle involves the use of bioisosteric replacements. For instance, the observation that both chloro and bromo substitutions at certain positions can enhance activity suggests that other halogens or pseudo-halogens could be explored. nih.gov The finding that a sulfur atom in the 3-position side chain boosts activity in one context could inspire the incorporation of sulfur in other derivative classes. nih.gov

Furthermore, the concept of molecular hybridization, where the benzofuran scaffold is combined with other known pharmacophores, is a powerful design strategy. The successful creation of amide derivatives with aryl sulfonamides and hydrazides exemplifies this approach. researchgate.net

Mechanistic Insights Derived from SAR Analysis (e.g., enzyme binding affinity, receptor modulation)

SAR analysis not only guides the optimization of potency but also provides valuable insights into the mechanism of action of these compounds. The differential effects of substituents can suggest specific binding interactions within a target protein.

In the case of the cholinesterase inhibitors, the superior activity of derivatives with electron-withdrawing groups on the N-benzyl ring suggests that these groups may be involved in favorable electronic interactions within the active site of AChE. nih.gov The positional effects of these substituents (ortho/para vs. meta) further hint at the specific orientation of the inhibitor within the binding pocket. nih.gov

For the anticancer derivatives, the enhanced activity of compounds with a morpholinyl substitution points to a potential interaction of this group with a specific region of the target protein, contributing to improved binding affinity. mdpi.com Similarly, the development of benzofuran derivatives as inhibitors of NF-κB transcriptional activity suggests that these compounds interfere with the signaling pathway of this key transcription factor, and SAR studies can help to elucidate the specific molecular interactions responsible for this inhibition. nih.gov

Applications of 3 Aminobenzofuran 2 Carboxylic Acid Derivatives in Preclinical Medicinal Chemistry Research

Development of Enzyme Inhibitors for Therapeutic Targets

The structural framework of 3-aminobenzofuran-2-carboxylic acid derivatives has proven to be a valuable starting point for the design of potent and selective enzyme inhibitors. Researchers have successfully targeted several key enzymes implicated in various diseases.

Cholinesterase Inhibition Studies (Acetylcholinesterase, Butyrylcholinesterase)

A series of novel 3-aminobenzofuran derivatives has been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the progression of Alzheimer's disease. nih.govresearchgate.net In one study, N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride compounds were prepared and their anti-cholinesterase activity was assessed. nih.gov The majority of these derivatives displayed moderate to potent inhibitory activity against both AChE and BuChE, with IC50 values ranging from 0.64 to 81.06 μM. nih.gov

Notably, the substitution pattern on the benzyl (B1604629) ring significantly influenced the inhibitory potency. For instance, an unsubstituted N-benzyl derivative showed strong activity against AChE (IC50 = 0.81 μM). However, the introduction of electron-donating groups like methyl and methoxy (B1213986) led to a decrease in inhibitory activity. nih.gov Conversely, a derivative with a 2-fluorobenzyl group (compound 5f) was identified as the most potent inhibitor against both AChE and BuChE, with IC50 values of 0.64 μM and 0.55 μM, respectively. nih.govresearchgate.net Kinetic studies revealed that this potent derivative acts as a mixed-type inhibitor of AChE. researchgate.net

Table 1: Cholinesterase Inhibitory Activity of Selected this compound Derivatives

| Compound | R Group | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|---|

| 5a | H | 0.81 ± 0.02 | 0.82 ± 0.04 |

| 5f | 2-F | 0.64 ± 0.01 | 0.55 ± 0.02 |

| 5e | 3-OCH3 | --- | --- |

Data sourced from FCHEM. nih.gov

Furthermore, some of these derivatives also exhibited the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, another key pathological hallmark of Alzheimer's disease. nih.govresearchgate.net For example, at a concentration of 10 μM, compounds 5f and 5h demonstrated approximately twice the efficacy of the standard drug donepezil (B133215) in inhibiting self-induced Aβ1–42 aggregation. nih.gov

Carbonic Anhydrase Inhibition (e.g., hCA IX, hCA XII Isoforms)

Derivatives of benzofuran-based carboxylic acids have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. nih.govnih.govacs.org These isoforms are upregulated in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.

In one study, novel benzofuran-based carboxylic acid derivatives featuring a ureido linker to benzoic or hippuric acid moieties were synthesized. nih.govnih.gov Several of these compounds demonstrated potent and selective inhibition of hCA IX and XII over the off-target cytosolic isoforms hCA I and II. nih.govacs.org Specifically, benzofuran-containing carboxylic acids 9b, 9e, and 9f emerged as submicromolar inhibitors of hCA IX, with Ki values of 0.91, 0.79, and 0.56 μM, respectively. nih.govacs.org These compounds displayed good selectivity for hCA IX over hCA I and II. acs.org

Table 2: Inhibition Constants (Ki) of Benzofuran-Based Carboxylic Acids against Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, μM) | hCA II (Ki, μM) | hCA IX (Ki, μM) | hCA XII (Ki, μM) |

|---|---|---|---|---|

| 9b | >100 | 43.1 | 0.91 | 5.1 |

| 9e | 50.2 | 31.5 | 0.79 | 4.3 |

| 9f | 35.1 | 26.3 | 0.56 | 3.9 |

Data sourced from ACS Publications. acs.org

The development of such selective inhibitors is a promising strategy for the development of novel anticancer therapies. nih.gov

Inhibition of Other Enzyme Systems (e.g., branched-chain alpha-keto acid dehydrogenase kinase, proteases)

The versatility of the 3-aminobenzofuran scaffold extends to the inhibition of other enzyme systems. For instance, certain 3-substituted benzofuran-2-amide derivatives have been reported as potential cysteine protease inhibitors. researchgate.net Additionally, research has explored benzofuran (B130515) derivatives as inhibitors of lymphoid tyrosine phosphatase (LYP), a key regulator in the T-cell receptor signaling pathway and a target for cancer immunotherapy. nih.gov One study identified benzofuran-2-carboxylic acid as a potent phosphotyrosine (pTyr) mimic and developed a series of LYP inhibitors, with the most active compounds showing Ki values in the low micromolar range. nih.gov

Antiproliferative and Cytotoxic Agent Research in Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines, making them promising candidates for the development of new anticancer drugs.

Inhibition of Specific Cellular Signaling Pathways (e.g., NF-κB Transcriptional Activity)

A key mechanism through which some benzofuran derivatives exert their anticancer effects is by inhibiting critical cellular signaling pathways, such as the NF-κB (nuclear factor-kappa B) pathway. nih.govresearchgate.net The NF-κB signaling pathway is constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and inflammation.

A study focused on benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives found that these compounds exhibited potent cytotoxic activities against a panel of six human cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancers, with IC50 values in the low micromolar range. nih.govnih.gov Importantly, these compounds also inhibited LPS-induced NF-κB transcriptional activity. nih.govresearchgate.net Structure-activity relationship studies identified benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide as a lead compound with both outstanding anticancer and NF-κB inhibitory activities. nih.gov

Investigation of Apoptotic and Growth Inhibitory Mechanisms in Cell Culture Models

The antiproliferative activity of 3-aminobenzofuran derivatives is often associated with the induction of apoptosis, or programmed cell death, a desirable characteristic for anticancer agents. nih.govnih.gov For example, novel heterocyclic derivatives of benzofuran-2-carboxamides were synthesized and evaluated for their effects on tumor cell lines. nih.gov Certain compounds were found to induce apoptosis in breast cancer (SK-BR-3) and colon cancer (SW620) cell lines. nih.gov

Another study on aminobenzofuran-containing analogues of proximicins, natural products with known biological activities, revealed that these synthetic derivatives exhibited higher antiproliferative activity against human glioblastoma cells (UG-87) compared to the standard chemotherapeutic drug temozolomide. nih.gov The mechanism of action for some benzofuran derivatives has been linked to the induction of apoptosis, as evidenced by increased caspase-3/7 activity in cancer cells. nih.gov

Furthermore, research on amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid demonstrated their ability to inhibit the growth of lung cancer cell lines (A549 and NCI-H23) with IC50 values in the low micromolar to nanomolar range. researchgate.net The most active of these compounds were found to induce cell cycle arrest and apoptosis. researchgate.net

Antimicrobial and Antifungal Agent Development

The benzofuran scaffold is a core component of many natural and synthetic compounds exhibiting antimicrobial properties. researchgate.net Consequently, derivatives of this compound have been a focal point in the search for new antimicrobial and antifungal agents. researchgate.netresearchgate.netrsc.org

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Research has demonstrated that amide derivatives of a related compound, benzodifuran-2-carboxylic acid, exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, these compounds were screened for their effectiveness against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and P. aeruginosa (Gram-negative). nih.gov This suggests that the broader benzofuran-2-carboxylic acid framework is a promising starting point for developing new antibacterial agents. Further investigation into this compound derivatives could yield compounds with significant antibacterial efficacy.

Effectiveness against Fungal Pathogens (e.g., Candida albicans, Candida parapsilosis)

Derivatives of benzofuran have shown notable antifungal activity. For instance, certain halogenated derivatives of 3-benzofurancarboxylic acids have been effective against Candida albicans. researchgate.net Similarly, amide derivatives of benzodifuran-2-carboxylic acid have also been successfully tested against Candida albicans. nih.gov The antifungal potential of these compounds is linked to their ability to induce changes in cytoplasmic calcium concentration. nih.gov While direct correlation is not always observed, some derivatives augment amiodarone-elicited calcium flux, a mechanism thought to be crucial for its fungicidal activity. nih.gov

A study on 2-aminobenzoic acid derivatives, a related class of compounds, found that ester derivatives were effective against a clinical isolate of C. albicans. mdpi.com The simplest ester derivatives demonstrated the highest antifungal activity, with some exhibiting a synergistic effect when combined with the common antifungal drug Fluconazole. mdpi.com This highlights the potential for developing this compound derivatives as standalone or combination antifungal therapies.

**Antifungal Activity of 2-Aminobenzoic Acid Derivatives against *Candida albicans***

| Compound | Minimum Inhibitory Concentration (MIC) | Fungicidal Activity |

|---|---|---|

| Compound 1 (simplest ester) | 70 µg/mL | Yes |

| Compound 2 (simplest ester with OH group) | 70 µg/mL | Yes |

| Compound 3 (with free amino group) | Higher than 70 µg/mL | No |

| Compound 4 (amide bond with ferulic acid) | Comparable to 1 and 2 at high concentrations | Not specified |

Data sourced from a study on 2-aminobenzoic acid derivatives, indicating potential for related compounds. mdpi.com

Antitubercular Activity Research

The benzofuran core is recognized for its potential in developing new treatments for tuberculosis. researchgate.net In silico studies have suggested that derivatives of the benzofuran moiety could be effective against Mycobacterium tuberculosis (MTB). nih.gov Specifically, molecular docking analyses have identified compounds like Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate as having the potential to stabilize at the active site of NarL, a key regulatory protein in MTB. nih.gov

Furthermore, a series of benzofuro[2,3-b]quinoline derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anti-TB activity. nih.gov Several of these compounds, including 11-methoxybenzofuro[2,3-b]quinoline and its methylamino and dimethylamino derivatives, showed significant activity against the growth of M. tuberculosis with low cytotoxicity. nih.gov These findings underscore the promise of the benzofuran scaffold in the ongoing search for novel antitubercular drugs. nih.govnih.gov

Research in Neurological Disorders (e.g., Alzheimer's Disease)

Derivatives of 3-aminobenzofuran have emerged as promising candidates for the treatment of neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov A key therapeutic strategy in Alzheimer's is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase levels of the neurotransmitter acetylcholine. nih.gov

A series of novel 3-aminobenzofuran derivatives were designed and synthesized as potent inhibitors of both AChE and BuChE. nih.govnih.gov In vitro studies showed that most of these compounds exhibited moderate to good inhibitory activity. nih.gov One particular derivative, compound 5f, which contains a 2-fluorobenzyl moiety, was identified as the most effective inhibitor against both enzymes. nih.govnih.gov

Beyond cholinesterase inhibition, these derivatives have also been investigated for their ability to inhibit the aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's pathology. nih.govnih.gov The most potent cholinesterase inhibitors were also evaluated for their anti-aggregating activity. nih.gov Compounds 5f and 5h were found to be approximately twice as effective as the reference drug, donepezil, in inhibiting Aβ aggregation. nih.gov

Inhibitory Activity of Selected 3-Aminobenzofuran Derivatives

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ Aggregation Inhibition (10 µM) |

|---|---|---|---|

| 5a | 2.12 | 1.89 | 17.6% |

| 5f | 0.64 | 1.03 | 29.8% |

| 5h | 1.01 | 1.54 | 38.8% |

| 5i | 1.25 | 1.78 | 24.8% |

| 5l | 1.89 | 2.01 | 25.7% |

| Donepezil (Reference) | Not specified | Not specified | 14.9% |

Data from a study on novel 3-aminobenzofuran derivatives for Alzheimer's disease. nih.gov

Studies on Ischemic Cell Death Inhibition

Derivatives of 3-substituted-benzofuran-2-carboxylic esters have been synthesized and evaluated for their potential to inhibit ischemic cell death. nih.gov These studies were conducted in H9c2 cells and rat primary cardiac myocytes under conditions of oxygen and glucose deprivation to mimic ischemic conditions. nih.gov

A key finding from this research was that the introduction of a sulfur atom into the substituent at the three-position of the benzofuran ring significantly enhanced the inhibitory potency against ischemic cell death. nih.gov Two compounds, in particular, demonstrated high potency:

3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester (EC₅₀=0.532 μM)

4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester (EC₅₀=0.557 μM) nih.gov

These findings suggest that the this compound scaffold can be modified to create potent inhibitors of ischemic cell death, offering a potential therapeutic avenue for conditions such as myocardial ischemia. nih.gov

Utilization as Versatile Building Blocks in Broader Organic Synthesis and Drug Discovery Efforts

The this compound core structure is a valuable and versatile building block in the field of organic synthesis and drug discovery. nih.govnih.govnih.govnih.gov Its inherent chemical functionalities allow for a wide range of modifications, making it a suitable starting point for creating diverse libraries of compounds with various biological activities.

The synthesis of these derivatives often starts from simple, commercially available materials like 2-hydroxybenzonitrile (B42573). nih.govnih.gov Through a series of chemical reactions, including cyclization, a variety of substituents can be introduced at different positions on the benzofuran ring system. nih.govnih.govnih.gov This modular approach enables the systematic exploration of structure-activity relationships, which is crucial for optimizing the therapeutic properties of the resulting compounds.

The ability to generate a wide array of derivatives from a common core structure makes this compound an attractive scaffold for medicinal chemists. It provides a robust platform for developing novel drugs targeting a multitude of diseases, from infectious diseases to neurodegenerative disorders and cardiovascular conditions. rsc.orgnih.govnih.govnih.govnih.gov

Patent Landscape and Future Research Directions

Analysis of Patent Applications and Intellectual Property Related to Synthesis and Derivative Applications

An analysis of the patent landscape reveals a strong focus on the development of efficient and scalable synthetic routes for 3-aminobenzofuran-2-carboxylic acid and its derivatives. For instance, patents have been filed for processes to prepare benzofuran-2-carboxamide (B1298429) derivatives, which are key intermediates for pharmaceuticals like vilazodone (B1662482). google.com These patents often emphasize high purity and yield, addressing the drawbacks of previous methods and aiming for commercially viable production. google.com

Intellectual property in this area also extends to specific classes of derivatives with defined therapeutic uses. Patents cover 5-amino-benzofuran-2-carboxylic acid derivatives and their use in synthesizing more complex molecules. google.comgoogle.com For example, a significant number of patents revolve around benzofuran (B130515) derivatives as inhibitors of enzymes like EZH2, which are implicated in various cancers. google.com These patents often claim broad classes of compounds, detailing the substituents on the benzofuran ring and their corresponding pharmaceutical compositions. google.com

Furthermore, the patent literature includes applications for benzofuran-2-carboxylic acid amides as modulators of H3 receptors for treating diseases associated with this target. nih.gov The scope of these patents typically covers the general formula of the compounds, their pharmaceutically acceptable salts, and their use in preventing or treating specific medical conditions. nih.gov This highlights the strategic importance of not only the core scaffold but also the specific modifications that confer desired biological activities.

Table 1: Selected Patent Applications Related to this compound and Derivatives

| Patent Number | Title | Key Focus | Assignee |

| US20180002305A1 | Process for preparing benzofuran-2-carboxamide derivatives | Improved synthesis of vilazodone intermediates with high purity and yield. google.com | Not Specified |

| EP0738722A1 | 5-Amino-benzofuran-2-carboxylic acid derivatives | Use as intermediates in the synthesis of complex pharmaceutical compounds. google.com | Not Specified |

| WO2017084494A1 | Benzofuran derivative, preparation method thereof and use thereof in medicine | Benzofuran derivatives as EZH2 inhibitors for cancer treatment. google.com | Not Specified |

| US-7534788-B2 | Benzofuran and benzothiophene-2-carboxylic acid amide derivatives | Modulation of H3 receptors for the treatment of associated diseases. nih.gov | Hoffmann La Roche |

Emerging Research Frontiers and Unaddressed Challenges in this compound Chemistry

Emerging research is actively exploring new synthetic strategies to construct the 3-aminobenzofuran framework, aiming to overcome the limitations of existing methods which can involve harsh conditions and complex purifications. mdpi.com A notable advancement is the development of cascade cyclization reactions, which offer an efficient and scalable pathway to synthesize 3-aminobenzofuran derivatives. mdpi.com However, challenges remain in developing more atom-economical and environmentally benign synthetic routes.

A significant frontier lies in the design and synthesis of multifunctional ligands based on the 3-aminobenzofuran scaffold. nih.gov Recent studies have shown the potential of these derivatives as agents for complex multifactorial diseases like Alzheimer's. nih.govresearchgate.net For example, novel 3-aminobenzofuran derivatives have been designed to act as multifunctional agents targeting acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation. nih.gov One of the unaddressed challenges in this area is the optimization of these multifunctional ligands to achieve a balanced activity profile against multiple targets while maintaining a favorable pharmacokinetic and safety profile.

Furthermore, research is delving into the structure-activity relationships of 3-aminobenzofuran derivatives to a greater depth. While certain substitutions are known to enhance biological activity, a comprehensive understanding of how different functional groups at various positions on the benzofuran ring influence the molecule's properties is still evolving. nih.gov Addressing this knowledge gap is crucial for the rational design of more potent and selective compounds.

Potential for Developing Novel Therapeutic Scaffolds and Chemical Probes with Enhanced Biological Specificity

The this compound core represents a privileged scaffold for the development of novel therapeutic agents due to its inherent biological activities and synthetic tractability. mdpi.comnih.gov Its rigid, planar structure provides a foundation upon which various functional groups can be strategically placed to interact with specific biological targets. This adaptability makes it an attractive starting point for designing new drugs against a range of diseases, including cancer and neurodegenerative disorders. nih.govnih.gov

The development of chemical probes based on this scaffold is another promising avenue. These probes can be invaluable tools for studying biological processes and validating new drug targets. By incorporating reporter groups or reactive moieties into the 3-aminobenzofuran structure, researchers can create molecules that specifically label and visualize their target proteins or pathways within a cellular context.

The potential for enhanced biological specificity is a key driver in this field. For instance, in the context of Alzheimer's disease, derivatives of 3-aminobenzofuran are being designed to selectively interact with different components of the disease pathology, such as specific cholinesterase enzymes or amyloid-β aggregates. nih.gov Similarly, in cancer therapy, the goal is to develop derivatives that are highly selective for cancer-related targets like specific kinases or carbonic anhydrase isoforms, thereby minimizing off-target effects and improving the therapeutic index. nih.gov The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of next-generation therapeutics and sophisticated chemical probes.

Q & A

Advanced Research Question